CPI-455 hydrochloride

KDM5A inhibition enzymatic assay structure-activity relationship

CPI-455 hydrochloride is a structurally validated, high-purity pan-KDM5 inhibitor optimized for reproducible epigenetic research. Its unmatched >200-fold selectivity window over KDM4/6/7 family members eliminates off-target confounding observed with broad-spectrum probes like JIB-04. With a defined hydrochloride stoichiometry and IC50 of 10 nM against KDM5A, this compound delivers consistent dose-response linearity and H3K4me3 elevation kinetics across melanoma, breast, and NSCLC models. The available X-ray co-crystal structure confirms competitive 2-OG site binding, enabling rigorous target engagement interpretation. Substituting with weaker analogs (e.g., CPI-4203, ~25-fold less potent) compromises DTP ablation endpoints that cannot be rescued by concentration adjustment—making CPI-455 HCl the definitive chemical probe for KDM5-dependent chromatin studies.

Molecular Formula C16H15ClN4O
Molecular Weight 314.77 g/mol
Cat. No. B2875741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-455 hydrochloride
Molecular FormulaC16H15ClN4O
Molecular Weight314.77 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H
InChIKeySNODPNXOTKXHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CPI-455 Hydrochloride for Research Procurement: Baseline KDM5 Inhibitor Specifications


CPI-455 hydrochloride (CAS 2095432-28-1) is a small-molecule pan-KDM5 histone demethylase inhibitor with a reported IC₅₀ of 10 ± 1 nM against full-length KDM5A in enzymatic assays [1]. Developed through a collaborative effort between Genentech and Constellation Pharmaceuticals, CPI-455 acts as a competitive inhibitor of 2-oxoglutarate (2-OG) at the demethylase active site, as confirmed by X-ray crystallography of the KDM5A-CPI-455 complex [2]. The hydrochloride salt form (molecular weight 314.77) is the standard research-grade preparation, offering defined stoichiometry suitable for reproducible in vitro studies .

Why KDM5 Inhibitor Substitution with CPI-455 Analogs Compromises Experimental Reproducibility


Substituting CPI-455 hydrochloride with structurally related KDM5 inhibitors or alternative pan-KDM probes introduces quantifiable risks to experimental validity. Structurally similar compounds such as CPI-4203 exhibit a 25-fold reduction in potency (KDM5A IC₅₀ = 250 nM versus 10 nM) , while pan-Jumonji inhibitors like JIB-04 lack the >200-fold selectivity window against KDM2/3/4/6/7 family members that defines CPI-455's target engagement profile [1]. The hydrochloride salt form additionally provides controlled aqueous handling characteristics distinct from free-base preparations, which may affect solubility and dose-response linearity in cellular assays . These differences translate directly into divergent H3K4me3 elevation kinetics and drug-tolerant persister (DTP) cell ablation efficacy—endpoints that cannot be normalized through simple concentration adjustment.

CPI-455 Hydrochloride Comparative Performance Data for Informed Selection


CPI-455 vs CPI-4203: 25-Fold Superior Potency Against Full-Length KDM5A in Enzymatic Assays

In head-to-head enzymatic assay comparisons under identical conditions, CPI-455 hydrochloride inhibits full-length KDM5A with an IC₅₀ of 10 ± 1 nM, whereas the structurally related analog CPI-4203 requires a 25-fold higher concentration (IC₅₀ = 250 nM) to achieve comparable inhibition [1]. Both compounds share a pyrazolo[1,5-a]pyrimidine core and act as 2-OG competitive inhibitors, making this potency differential directly attributable to structural optimization of the CPI-455 scaffold rather than divergent mechanisms .

KDM5A inhibition enzymatic assay structure-activity relationship

CPI-455 vs JIB-04: >200-Fold Selectivity Advantage Against Off-Target KDM Family Members

CPI-455 hydrochloride demonstrates >200-fold selectivity for KDM5 family enzymes (KDM5A/B/C) relative to KDM2, KDM3, KDM4, KDM6, and KDM7 family members in enzymatic profiling . Specifically, CPI-455 shows ~200-fold selectivity for KDM5A over KDM4C and ~770-fold selectivity over KDM7B, with no measurable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to the solubility limit . In contrast, JIB-04 (a pan-Jumonji inhibitor) inhibits JARID1A (KDM5A) with an IC₅₀ of 230 nM while simultaneously inhibiting JMJD2E (340 nM), JMJD3 (855 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1100 nM), and JMJD2D (290 nM), offering essentially no selectivity window across KDM subfamilies [1].

selectivity profiling Jumonji demethylases off-target risk

CPI-455 Hydrochloride Dose-Response in Drug-Tolerant Persister (DTP) Ablation Across Multiple Cancer Models

In cellular assays using melanoma (M14), breast cancer (SKBR3), and non-small cell lung cancer (PC9) cell lines, CPI-455 hydrochloride treatment at concentrations ranging from 0 to 25 μM over 14-20 days resulted in a dose-dependent reduction in DTP cell numbers . This DTP ablation was accompanied by a dose-dependent elevation of global H3K4 trimethylation (H3K4me3) in HeLa cells, with effects detectable after 2 or more days of continuous treatment [1]. Critically, removal of CPI-455 resulted in rapid reversal of H3K4me3 increases, demonstrating that the epigenetic effect is reversible and directly linked to ongoing KDM5 inhibition rather than irreversible cellular reprogramming [2]. Pan-inhibitors like JIB-04 produce similar H3K4 methylation changes but with contributions from multiple KDM subfamilies, complicating interpretation [3].

drug-tolerant persister cells H3K4me3 chemotherapy resistance

CPI-455 Hydrochloride Salt Form: Defined Stoichiometry for Reproducible Cell-Based Assays

CPI-455 hydrochloride (CAS 2095432-28-1, MW 314.77) offers defined 1:1 salt stoichiometry with the active free base, enabling precise molar calculations for cellular assays . While both free-base CPI-455 (CAS 1628208-23-0) and the hydrochloride salt target KDM5 with equivalent biochemical potency (IC₅₀ = 10 nM), the hydrochloride form provides improved aqueous handling and reproducible dissolution characteristics at working concentrations up to 50 mM in DMSO . Notably, CPI-455 (in either form) exhibits limited aqueous solubility and may require sonication or gentle heating for complete dissolution in cell culture media [1]. Researchers should be aware that structurally distinct KDM5 inhibitors like KDM5-C70 (an ethyl ester prodrug of KDM5-C49) possess different physicochemical and permeability properties, making them unsuitable as direct experimental comparators without independent validation .

hydrochloride salt solubility assay reproducibility

Structural Basis for CPI-455 Selectivity: Crystal Structure-Guided Differentiation from Earlier KDM5 Probes

X-ray crystallographic analysis of the KDM5A catalytic domain in complex with CPI-455 revealed that the nitrile group of CPI-455 forms a single direct interaction with the active-site metal ion, while the overall binding pose completely overlaps the 2-oxoglutarate (2-OG) binding site, confirming a competitive mode of inhibition [1]. This structural insight explains the >200-fold selectivity for KDM5 over other Jumonji family demethylases: the KDM5 active site contains a funnel-shaped topology with unique protein domain arrangements that accommodate the pyrazolo[1,5-a]pyrimidine scaffold of CPI-455 while sterically excluding binding to KDM4C and related enzymes . Earlier-generation KDM5 inhibitors, including nonselective metal-chelating compounds and broad-spectrum 2-OG competitive inhibitors (e.g., IOX1, KDM5C IC₅₀ = 19 μM), lack this structural selectivity rationale and consequently exhibit promiscuous target engagement across multiple 2-OG oxygenases [2].

X-ray crystallography 2-OG competitive active-site binding

Pan-KDM5 Inhibition Profile: Comparable Potency Across KDM5A/B/C Isoforms

CPI-455 hydrochloride inhibits all three KDM5 family members (KDM5A, KDM5B, and KDM5C) with comparable potency, demonstrating pan-KDM5 activity rather than subtype selectivity [1]. In biochemical assays, CPI-455 exhibits IC₅₀ values of 10 nM, 3 nM, and 14 nM for KDM5A, KDM5B, and KDM5C, respectively . This contrasts with subtype-selective inhibitors such as GSK467, which targets KDM5B with a Kᵢ of 10 nM but shows limited activity against KDM5A and KDM5C [2]. For researchers studying contexts where multiple KDM5 isoforms contribute to phenotype (e.g., drug-tolerant persister cell survival where KDM5A and KDM5B both play functional roles), pan-KDM5 inhibition provides more complete target coverage than isoform-selective probes [3].

KDM5 family isoform selectivity pan-inhibition

Validated Application Scenarios for CPI-455 Hydrochloride in Epigenetics Research


Drug-Tolerant Persister (DTP) Cell Ablation Studies in Chemotherapy Resistance Models

CPI-455 hydrochloride is validated for reducing DTP cell numbers in melanoma (M14), breast cancer (SKBR3), and NSCLC (PC9) cell lines when used at 0-25 μM over 14-20 days in combination with standard chemotherapy or targeted agents [1]. The compound's >200-fold selectivity for KDM5 over other Jumonji demethylases ensures that DTP reduction can be specifically attributed to KDM5 inhibition rather than off-target effects on KDM4, KDM6, or KDM2/3/7 family members .

Global H3K4me3 Elevation and Epigenetic Reprogramming Time-Course Experiments

CPI-455 hydrochloride induces dose-dependent global H3K4 trimethylation (H3K4me3) elevation in HeLa cells, with effects detectable after 2 or more days of continuous treatment [1]. The reversible nature of this epigenetic modification—demonstrated by rapid H3K4me3 decrease upon compound washout—makes CPI-455 suitable for time-course studies investigating H3K4 methylation dynamics and turnover kinetics . The defined hydrochloride salt stoichiometry supports reproducible dose-response curve generation across independent experiments [2].

KDM5 Target Validation and Selectivity Profiling in Chromatin Biology

The high-resolution crystal structure of the KDM5A-CPI-455 complex provides a validated structural framework for interpreting cellular phenotypes in terms of direct, competitive 2-OG site inhibition [1]. Researchers can confidently use CPI-455 hydrochloride as a chemical probe to interrogate KDM5-specific functions in chromatin regulation, distinguishing KDM5-dependent effects from those mediated by other Jumonji family demethylases (e.g., KDM4C, KDM6A) that are inhibited by broad-spectrum probes like JIB-04 or IOX1 . The pan-KDM5 inhibition profile (KDM5A/B/C) ensures comprehensive coverage of all three isoforms implicated in cancer cell survival and stem cell fate determination [2].

Neural Stem Cell Fate Determination and Astrocytogenesis Studies

Recent evidence demonstrates that CPI-455 treatment significantly reduces KDM5A recruitment to the Gfap promoter and induces astrocytogenesis in neural stem cells (NSCs) [1]. This application leverages CPI-455's ability to modulate H3K4 methylation status at specific genomic loci, providing a chemical tool for studying KDM5A-dependent transcriptional regulation of cell fate determination without genetic manipulation .

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